molecular formula C21H24FN2O4P B11388529 Diethyl {2-benzyl-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-benzyl-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11388529
M. Wt: 418.4 g/mol
InChI Key: OKBVPRRZFVADEA-UHFFFAOYSA-N
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Description

DIETHYL (2-BENZYL-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of an oxazole ring, a benzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (2-BENZYL-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of Benzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the benzyl and fluorophenyl groups are attached to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (2-BENZYL-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

DIETHYL (2-BENZYL-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIETHYL (2-BENZYL-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (2-BENZYL-5-{[(4-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (2-BENZYL-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

DIETHYL (2-BENZYL-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C21H24FN2O4P

Molecular Weight

418.4 g/mol

IUPAC Name

2-benzyl-4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24FN2O4P/c1-3-26-29(25,27-4-2)21-20(23-15-17-10-12-18(22)13-11-17)28-19(24-21)14-16-8-6-5-7-9-16/h5-13,23H,3-4,14-15H2,1-2H3

InChI Key

OKBVPRRZFVADEA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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